N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide typically involves the chloroacetylation of 2,4,6-trimethylaniline. The reaction is carried out by treating 2,4,6-trimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloroacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit the function of target enzymes or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Similar in structure but lacks the additional methyl groups on the phenyl ring.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Another structurally related compound with similar chemical properties.
Uniqueness
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-7-5-8(2)13(15-10(4)16)9(3)12(7)11(17)6-14/h5H,6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEROUJKBXVEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)CCl)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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